Geranylgeranyl Pyrophosphate Triammonium Salt
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Overview
Description
Mechanism of Action
Target of Action
Geranylgeranyl Pyrophosphate Triammonium Salt, also known as Geranylgeranyl pyrophosphate ammonium salt, primarily targets a variety of critical intracellular proteins, including small GTPases . These proteins play a crucial role in regulating processes such as cell growth, differentiation, and intracellular signaling .
Mode of Action
The compound acts by attaching geranylgeranyl groups to specific proteins . This process, known as protein prenylation, contributes to the overall regulation of cellular processes and is essential for the proper functioning of various proteins .
Biochemical Pathways
This compound is an intermediate in the HMG-CoA reductase pathway . It is derived directly from farnesyl pyrophosphate and is used in the biosynthesis of terpenes and terpenoids . This post-translational modification is necessary for correct localization of proteins to intracellular membranes for proper functionality .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in protein prenylation. By attaching geranylgeranyl groups to specific proteins, the compound plays a role in regulating processes such as cell growth, differentiation, and intracellular signaling . Its function in protein prenylation contributes to the overall regulation of cellular processes and is essential for the proper functioning of various proteins .
Biochemical Analysis
Biochemical Properties
Geranylgeranyl Pyrophosphate Triammonium Salt is an intermediate in the HMG-CoA reductase pathway derived directly from farnesyl pyrophosphate and used in the biosynthesis of terpenes and terpenoids . It serves as a substrate in the prenylation of a variety of critical intracellular proteins including small GTPases . This post-translational modification is necessary for correct localization of proteins to intracellular membranes for proper functionality .
Cellular Effects
This compound influences cell function by participating in the development of the ventricular chamber. It serves as a stage-specific signal to modulate the formation of cardiac cytoarchitecture at the time of mid-gestation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it is involved in protein geranylgeranylation, a type of protein prenylation, which is a post-translational modification of proteins .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings include its role in the biosynthesis of terpenes and terpenoids
Metabolic Pathways
This compound is involved in the HMG-CoA reductase pathway . It interacts with enzymes or cofactors in this pathway, which could also include any effects on metabolic flux or metabolite levels.
Subcellular Localization
It is known to be involved in post-translational modifications that are necessary for correct localization of proteins to intracellular membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Geranylgeranylphosphate is synthesized through the head-to-tail condensation of three isopentenyl diphosphate units and one dimethylallyl diphosphate unit. This reaction is catalyzed by the enzyme geranylgeranyl diphosphate synthase . The synthesis can occur via the mevalonic acid pathway in the cytosol or the methylerythritol 4-phosphate pathway in plastids .
Industrial Production Methods
In industrial settings, geranylgeranylphosphate is produced using genetically engineered microorganisms that express the necessary enzymes for its biosynthesis. These microorganisms are cultivated in bioreactors under controlled conditions to optimize the yield of geranylgeranylphosphate .
Chemical Reactions Analysis
Types of Reactions
Geranylgeranylphosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different diterpenoids.
Reduction: It can be reduced to form geranylgeraniol.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
Oxidation: Diterpenoids such as gibberellins and carotenoids.
Reduction: Geranylgeraniol.
Substitution: Various geranylgeranyl derivatives.
Scientific Research Applications
Geranylgeranylphosphate has numerous scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Farnesylphosphate: Another important intermediate in the isoprenoid biosynthesis pathway.
Geranylphosphate: A precursor to monoterpenes and other isoprenoids.
Geranylgeraniol: The alcohol form of geranylgeranylphosphate.
Uniqueness
Geranylgeranylphosphate is unique due to its role as a precursor to a wide variety of essential biomolecules, including carotenoids, gibberellins, tocopherols, and chlorophylls . Its ability to undergo geranylgeranylation makes it indispensable for the proper functioning of small GTPases and other proteins involved in critical cellular processes .
Biological Activity
Geranylgeranyl Pyrophosphate Triammonium Salt (GGPP) is a significant compound in biochemistry, primarily involved in the prenylation of proteins, which is a critical post-translational modification that facilitates the attachment of lipid groups to proteins. This modification is essential for the proper localization and function of various intracellular proteins, particularly small GTPases that play vital roles in cellular signaling pathways.
- Molecular Formula : C20H45N3O7P2
- Molecular Weight : 501.535 g/mol
- CAS Number : 313263-08-0
- Structure : The compound consists of a geranylgeranyl group linked to two phosphate groups, which are further complexed with ammonium ions.
Property | Value |
---|---|
Molecular Formula | C20H45N3O7P2 |
Molecular Weight | 501.535 g/mol |
CAS Number | 313263-08-0 |
Protein Prenylation
GGPP is crucial for the geranylgeranylation of proteins, a process where geranylgeranyl groups are covalently attached to specific cysteine residues of target proteins. This modification is particularly important for small GTPases such as Ras and Rho, which are involved in various cellular processes including growth, differentiation, and apoptosis. The proper function of these proteins is essential for normal cellular signaling and maintaining cellular homeostasis.
Role in Disease
Alterations in protein prenylation have been associated with several diseases, including cancer and cardiovascular disorders. For instance, dysregulation of small GTPases due to impaired prenylation can lead to uncontrolled cell proliferation and tumorigenesis. Therefore, GGPP is a focal point in medical research aimed at developing targeted therapies for these conditions.
Research Findings
Recent studies have highlighted the diverse biological activities of GGPP:
- Cell Signaling : GGPP modulates the activity of small GTPases, influencing various signaling pathways that regulate cell growth and differentiation .
- Cancer Research : Research indicates that GGPP can reverse the effects of statins (which inhibit cholesterol synthesis) by restoring prenylation of proteins necessary for cell survival and proliferation .
- Metabolic Studies : The deuterated form of GGPP (Geranylgeranyl Pyrophosphate-d3 Triammonium Salt) has been used in metabolic studies to track its incorporation into cellular pathways, providing insights into its role in biosynthesis and metabolism.
Case Study 1: GGPP in Cancer Therapy
A study investigated the effects of GGPP on melanoma cell lines treated with lovastatin. The results demonstrated that GGPP could restore the prenylation of GTPases inhibited by lovastatin, leading to increased cell viability and proliferation under certain conditions. This suggests a potential therapeutic strategy where GGPP supplementation might counteract the side effects of statin therapy in cancer patients .
Case Study 2: Prenylation Defects and Cardiovascular Diseases
Another study focused on the impact of GGPP on cardiovascular health, examining how its deficiency could lead to altered signaling pathways associated with vascular smooth muscle cell function. The research found that supplementation with GGPP restored normal signaling and improved cellular responses to growth factors, indicating its therapeutic potential in treating cardiovascular diseases linked to prenylation defects .
Properties
IUPAC Name |
triazanium;[oxido-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenoxy]phosphoryl] phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O7P2.3H3N/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-26-29(24,25)27-28(21,22)23;;;/h9,11,13,15H,6-8,10,12,14,16H2,1-5H3,(H,24,25)(H2,21,22,23);3*1H3/b18-11+,19-13+,20-15+;;; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBMYHRTNHKGIT-XGVVNRHLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C)C)C)C.[NH4+].[NH4+].[NH4+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/COP(=O)([O-])OP(=O)([O-])[O-])/C)/C)/C)C.[NH4+].[NH4+].[NH4+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H45N3O7P2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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